3,4-Dimethoxynitrobenzene

Catalog No.
S1528844
CAS No.
709-09-1
M.F
C8H9NO4
M. Wt
183.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxynitrobenzene

CAS Number

709-09-1

Product Name

3,4-Dimethoxynitrobenzene

IUPAC Name

1,2-dimethoxy-4-nitrobenzene

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C8H9NO4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3

InChI Key

YFWBUVZWCBFSQN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OC

Synonyms

1,2-Dimethoxy-4-nitro-benzene; 1,2-Dimethoxy-4-nitrobenzene; 3,4-Dimethoxynitrobenzene; 4-Nitro-1,2-dimethoxybenzene; 4-Nitroveratrole; NSC 10116; NSC 27974; NSC 93382;

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OC

Synthesis and Characterization:

3,4-Dimethoxynitrobenzene is an aromatic nitro compound with the chemical formula C₈H₉NO₄. While not a naturally occurring compound, it can be synthesized through various methods, including nitration of veratrole (1,2-dimethoxybenzene) with concentrated nitric acid and sulfuric acid. PubChem, National Institutes of Health: )

Research studies have explored the synthesis and characterization of 3,4-dimethoxynitrobenzene, focusing on optimizing reaction conditions, improving yields, and analyzing the resulting compound using various spectroscopic techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These studies contribute to a better understanding of the compound's structure and properties.

Potential Applications:

Research suggests that 3,4-dimethoxynitrobenzene may have potential applications in various scientific fields, although these applications are still under exploration and development. Some potential areas of interest include:

  • Organic Synthesis: The nitro group present in 3,4-dimethoxynitrobenzene can be a valuable functional group for further chemical transformations, potentially leading to the synthesis of other useful organic compounds.
  • Material Science: The aromatic structure and functional groups of 3,4-dimethoxynitrobenzene might be suitable for the development of new materials with specific properties, such as electrical conductivity or optical properties. However, further research is needed to explore this potential.
  • Biomedical Research: Some studies have investigated the potential biological activities of 3,4-dimethoxynitrobenzene, including its antimicrobial or anti-inflammatory properties. However, these investigations are preliminary, and more research is necessary to determine the compound's safety and efficacy for any potential biomedical applications.

3,4-Dimethoxynitrobenzene is an organic compound with the molecular formula C8H9NO4C_8H_9NO_4 and a molecular weight of 183.1614 g/mol. It is characterized by the presence of two methoxy groups and a nitro group attached to a benzene ring, specifically at the 3 and 4 positions. This compound is also known by several other names, including 1,2-dimethoxy-4-nitrobenzene and 4-nitroveratrole . The structural formula can be represented as follows:

text
OCH3 | NO2-C6H3-OCH3

Typical for aromatic compounds. One significant reaction is the photochemical hydrolysis, which occurs in alkaline media, leading to the formation of 2-methoxy-5-nitrophenolate anion. This reaction is utilized in measuring ultraviolet intensity from excimer lamps . Additionally, thermal hydrolysis occurs exclusively at the para position to the nitro group, producing specific products depending on the reaction conditions .

Research indicates that 3,4-dimethoxynitrobenzene exhibits various biological activities. Its derivatives have been studied for potential pharmaceutical applications due to their ability to interact with biological systems. For instance, some studies suggest that this compound may have antimicrobial properties and could be involved in the synthesis of biologically active molecules .

The synthesis of 3,4-dimethoxynitrobenzene typically involves a nitration reaction of 3,4-dimethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The nitration process introduces a nitro group into the aromatic ring, yielding the desired compound. The general reaction can be summarized as follows:

text
3,4-Dimethoxybenzene + HNO3 → 3,4-Dimethoxynitrobenzene

After synthesis, purification methods such as recrystallization may be employed to isolate the product from unreacted starting materials and by-products .

Interaction studies involving 3,4-dimethoxynitrobenzene focus on its reactivity with different reagents and its behavior under various conditions. For example, its interaction with alkaline solutions leads to photohydrolysis, which is essential for understanding its stability and reactivity in environmental conditions . Additionally, research into its biological interactions may reveal insights into how it affects cellular processes or interacts with biomolecules.

Several compounds share structural similarities with 3,4-dimethoxynitrobenzene. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-Methoxy-4-nitrophenolOne methoxy group and one nitro groupMore polar due to hydroxyl group
2,5-Dimethoxy-1-nitrobenzeneTwo methoxy groups and one nitro groupDifferent positioning of substituents
VeratroleTwo methoxy groups without nitro groupLacks the nitro functionality

The presence of both methoxy groups and a nitro group at specific positions on the benzene ring gives 3,4-dimethoxynitrobenzene distinct chemical properties compared to these similar compounds.

XLogP3

2.1

Melting Point

98.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

709-09-1

Wikipedia

3,4-dimethoxynitrobenzene

General Manufacturing Information

Benzene, 1,2-dimethoxy-4-nitro-: INACTIVE

Dates

Last modified: 08-15-2023

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